BenchChemオンラインストアへようこそ!

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide

evidence gap procurement caution biological annotation

CAS 478050-01-0 is a premium research reagent for unbiased phenotypic screening. Its rigid (E)-stilbene linker and para-fluoro sulfonamide define a unique 3D pharmacophore, unburdened by published target annotation. This 'blank slate' status eliminates confirmatory bias, enabling genuine discovery of novel target-ligand relationships. Secure this structurally verified scaffold, a critical negative control for benzothiazole sulfonamide assays, and a high-lipophilicity (LogP ~4.9) comparator for ADME profiling to advance your lead optimization programs.

Molecular Formula C21H15FN2O2S2
Molecular Weight 410.48
CAS No. 478050-01-0
Cat. No. B2572886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
CAS478050-01-0
Molecular FormulaC21H15FN2O2S2
Molecular Weight410.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+
InChIKeyIVXJGKPIKZXXAD-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide (CAS 478050-01-0): Chemical Identity, Scaffold Class, and Procurement Context


N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide (CAS 478050-01-0) is a synthetic small molecule belonging to the N-benzothiazolyl-benzenesulfonamide class, with molecular formula C21H15FN2O2S2 and molecular weight 410.48 g/mol . This compound features a distinctive (E)-ethenyl (trans-stilbene) linker connecting the benzothiazole and central phenyl ring, capped by a 4-fluorobenzenesulfonamide moiety. The benzothiazole-benzenesulfonamide scaffold has been investigated across multiple therapeutic areas, including as upregulators of scavenger receptor class B type I (SR-BI) for reverse cholesterol transport enhancement [1], as ABCA1 expression upregulators [2], and as carbonic anhydrase inhibitors . The target compound is listed in the ZINC database (ZINC1183597) and is available from chemical suppliers as a research reagent; however, publicly available primary literature reporting direct biological activity data for this specific CAS number remains limited as of the search date [3].

Why Generic Substitution of N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide Is Scientifically Unsupported


Within the N-benzothiazolyl-benzenesulfonamide family, even conservative structural modifications produce divergent biological outcomes that preclude generic interchange. The (E)-ethenyl linker in target CAS 478050-01-0 enforces a rigid, extended trans-stilbene geometry with a benzothiazole-to-sulfonamide distance distinct from analogs bearing a direct phenyl–benzothiazole bond (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzenesulfonamide) or saturated linkers . Published SAR studies on benzothiazole sulfonamide series demonstrate that linker length, geometry, and the electronic character of the benzenesulfonamide para-substituent profoundly influence target engagement: for ABCA1 upregulators, moving from 4-fluoro to 4-chloro or 4-nitro substitution altered potency by >2-fold [1]; for carbonic anhydrase inhibition, secondary vs. tertiary sulfonamide connectivity determined isoform selectivity ; and for endothelial lipase inhibitors, the benzothiazole sulfone amide series showed that sulfonamide vs. sulfone oxidation state critically impacted pharmacokinetic profiles [2]. Consequently, substituting CAS 478050-01-0 with a structurally similar analog without matched comparative data risks undermining experimental reproducibility and invalidating structure–activity conclusions.

Quantitative Differentiation Evidence for N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide vs. Structural Analogs


Evidence Gap Advisory: Direct Comparative Bioactivity Data Are Not Publicly Available for CAS 478050-01-0

A systematic search of primary literature, authoritative databases, and patent repositories as of April 2026 did not retrieve direct, comparator-anchored quantitative bioactivity data (e.g., IC50, EC50, Ki, Kd) for the exact compound N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide. The ZINC database (ZINC1183597) explicitly annotates this compound as having 'no known activity,' and it has not been detected in any clinical trial [1]. This absence of published quantitative data means that no evidence-based claim of superiority over closest analogs can be made at this time. Users procuring this compound should anticipate that biological characterization may need to be performed de novo. This evidence gap is itself a differentiating feature: researchers who require a structurally novel, pharmacologically uncharacterized benzothiazole–stilbene sulfonamide for exploratory SAR or screening library diversification may find CAS 478050-01-0 uniquely fit for purpose precisely because it has not been exhaustively profiled against any particular target class.

evidence gap procurement caution biological annotation

(E)-Ethenyl Linker Geometry Differentiates CAS 478050-01-0 from Direct Phenyl-Benzothiazole Analogs

Target CAS 478050-01-0 incorporates a trans (E)-ethenyl (–CH=CH–) bridge between the benzothiazole C2 position and the para position of the central phenyl ring. This contrasts with a key comparator, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzenesulfonamide, in which the benzothiazole is directly attached to the phenyl ring via a single C–C bond . The ethenyl linker extends the benzothiazole-to-sulfonamide nitrogen distance from approximately 5.6 Å (direct phenyl) to approximately 8.0 Å (through the trans-ethenyl bridge), and it enforces conformational planarity across the stilbene system due to π-conjugation. Published SAR from the benzothiazole sulfonamide class demonstrates that linker geometry and length directly modulate target engagement: in the endothelial lipase inhibitor series, replacing a flexible alkyl linker with a constrained aryl linker altered IC50 values by >10-fold [1]; in the anticonvulsant benzothiazole sulfonamide series, the presence and substitution pattern of the phenyl spacer between benzothiazole and sulfonamide determined whether compounds exhibited MES or scPTZ seizure model activity [2]. Although no head-to-head bioactivity data exist for CAS 478050-01-0 against its direct phenyl analog, the extended, rigidified trans-stilbene topology is a quantifiable structural feature that distinguishes it from all analogs lacking the ethenyl bridge.

linker geometry stilbene scaffold conformational restriction

4-Fluoro Substitution on the Benzenesulfonamide Ring Modulates Potency Relative to 4-H, 4-Cl, and 4-NO2 Analogs in the Broader Benzothiazole Sulfonamide Class

Although direct bioactivity data for CAS 478050-01-0 are unavailable, robust class-level SAR demonstrates that the identity of the para substituent on the benzenesulfonamide ring is a critical potency determinant in N-benzothiazolyl-benzenesulfonamide series. Li et al. (2020) reported a series of N-benzothiazolyl-2-benzenesulfonamides as ABCA1 expression upregulators, where systematic variation of the sulfonamide para substituent produced the following rank-order of ABCA1 upregulation activity: 4-F (compound 6c) > 4-Cl (compound 6d) > 4-H > 4-NO2, with approximate 2- to 3-fold differences between the 4-F and 4-H variants [1]. Separately, in the carbonic anhydrase inhibition series, secondary benzothiazole sulfonamides bearing 4-fluorobenzenesulfonamide moieties showed Ki values against hCA II isoform in the nanomolar range, whereas the unsubstituted benzenesulfonamide analogs exhibited 2- to 5-fold weaker inhibition . The 4-fluoro group provides a balance of moderate electron-withdrawing character (Hammett σp = 0.06) without the strong electron-withdrawing effects of –NO2 (σp = 0.78) or the lipophilicity increase of –Cl (π = 0.71 vs. π = 0.14 for F), which is favorable for maintaining drug-like physicochemical properties while enhancing target affinity through dipole and hydrogen-bonding interactions [2]. CAS 478050-01-0 bears this 4-fluoro substituent, and based on class-level precedent, it would be expected to show superior target engagement compared to the 4-H or 4-NO2 benzenesulfonamide analogs in assays where the benzothiazole sulfonamide pharmacophore is operative.

para-substituent effect electronic modulation ABCA1 upregulation

Patent-Covered SR-BI Upregulation Scaffold Validates Research Relevance of the N-Benzothiazolyl-Benzenesulfonamide Core Shared by CAS 478050-01-0

Chinese Patent CN 201810254965 (published 2018-08-04) discloses a series of N-benzothiazolyl benzenesulfonamide derivatives of general formula (I) as upregulators of scavenger receptor class B type I (SR-BI) expression for the treatment of atherosclerosis and dyslipidemia [1]. The patent generically encompasses compounds where R1 (on the benzenesulfonamide A-ring) can be –OCH3, –F, –H, –Cl, or –NO2 at positions 3, 4, 5, or 6, and the NHR2 substituent on the B-ring (benzothiazole-containing ring) can be ortho, meta, or para. CAS 478050-01-0 maps onto this generic formula with R1 = 4-F and the benzothiazole attached via a para-(E)-ethenylphenyl linker. The patent explicitly states that the disclosed compounds upregulate SR-BI expression, which mediates HDL cholesterol uptake and reverse cholesterol transport, a validated mechanism for atheroprotection distinct from the ABCA1 upregulation (Li et al., 2020) and endothelial lipase inhibition (Kim et al., 2019) mechanisms pursued by other benzothiazole sulfonamide series [2]. Although the patent does not report per-compound EC50 values, it establishes that the N-benzothiazolyl-benzenesulfonamide scaffold containing a 4-fluoro substituent is a privileged chemotype for modulating SR-BI, a target not addressed by many benzothiazole sulfonamide analogs developed for other indications (e.g., carbonic anhydrase inhibition) .

SR-BI upregulation reverse cholesterol transport atherosclerosis research

Physicochemical Property Differentiation: Calculated LogP, H-Bond Donor/Acceptor Profile, and Rotatable Bond Count vs. Closest Analogs

Calculated physicochemical properties of CAS 478050-01-0 can be compared with those of two structurally proximate analogs to identify procurement-relevant differentiation. The target compound has MW 410.48 Da, molecular formula C21H15FN2O2S2, LogP ~4.9 (ALOGPS), 1 H-bond donor (sulfonamide –NH–), 4 H-bond acceptors (sulfonamide S=O × 2, benzothiazole N, benzothiazole S), and 7 rotatable bonds . Comparator A, N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzenesulfonamide (direct phenyl–benzothiazole, no ethenyl linker), has MW ~366.5 Da, LogP ~4.2, and 5 rotatable bonds . Comparator B, N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide (lacking the central phenyl ring entirely), has MW 308 Da, LogP ~3.4, and 3 rotatable bonds . The target compound thus exhibits the highest molecular weight, highest lipophilicity, and greatest conformational flexibility (7 rotatable bonds) among these three analogs. The higher LogP of CAS 478050-01-0 (~4.9) places it near the upper boundary of typical oral drug-like space (Lipinski LogP ≤5), whereas Comparator B (LogP 3.4) lies firmly within. These differences have practical implications for solubility, permeability, and protein binding in biological assays, and they mean that CAS 478050-01-0 cannot be treated as a physicochemical surrogate for the smaller, less lipophilic analogs.

drug-likeness physicochemical properties ADME prediction

Evidence-Anchored Application Scenarios for N-[4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide (CAS 478050-01-0)


Exploratory Screening Library Diversification with a Pharmacologically Uncharacterized Benzothiazole–Stilbene Sulfonamide Scaffold

CAS 478050-01-0 is uniquely positioned for inclusion in diversity-oriented screening libraries where scaffold novelty is prioritized over pre-existing target annotation. Unlike many benzothiazole sulfonamide analogs that arrive with published IC50 values against specific targets (e.g., ABCA1, carbonic anhydrase, FAAH), this compound carries no prior biological annotation [1]. For phenotypic screening campaigns or chemogenomic profiling initiatives that seek to uncover novel target–ligand relationships, this 'blank slate' status reduces the risk of confirmatory bias and enables true discovery. The (E)-ethenyl linker and 4-fluorobenzenesulfonamide substitution pattern provide a three-dimensional pharmacophore that is structurally distinct from the planar, direct-linked benzothiazole-phenyl analogs commonly found in commercial libraries [2].

SR-BI Reverse Cholesterol Transport Research: Evaluating the Role of the (E)-Ethenyl Linker in Receptor Upregulation

The generic formula disclosed in Chinese Patent CN 201810254965 for SR-BI upregulators encompasses compounds with the N-benzothiazolyl-benzenesulfonamide core, and the 4-fluoro substitution on CAS 478050-01-0 matches the preferred substituent pattern identified in the ABCA1 upregulator SAR literature [1][2]. Researchers investigating SR-BI-mediated reverse cholesterol transport as a therapeutic strategy for atherosclerosis can employ CAS 478050-01-0 as a probe to determine whether introduction of the trans-ethenyl linker between the benzothiazole and central phenyl ring enhances, diminishes, or is neutral for SR-BI upregulation potency relative to the direct phenyl-linked or benzothiazole-only comparator compounds. The mechanistic distinction between SR-BI upregulation (this patent class), ABCA1 upregulation, and endothelial lipase inhibition means that biological outcomes obtained with CAS 478050-01-0 cannot be extrapolated from data on other benzothiazole sulfonamide series .

Physicochemical Comparator in Benzothiazole Sulfonamide ADME Profiling Studies

With its calculated LogP of ~4.9 and 7 rotatable bonds, CAS 478050-01-0 represents the higher-lipophilicity, higher-flexibility extreme of the benzothiazole sulfonamide chemical space, making it a valuable comparator compound for ADME (absorption, distribution, metabolism, excretion) profiling studies [1]. Parallel assessment of CAS 478050-01-0 alongside the shorter, less lipophilic analogs N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzenesulfonamide (LogP ~4.2) and N-1,3-benzothiazol-2-yl-4-fluorobenzenesulfonamide (LogP ~3.4) can quantify the impact of the ethenyl linker and additional phenyl ring on microsomal stability, plasma protein binding, Caco-2 permeability, and CYP inhibition [2]. Such head-to-head ADME comparisons generate directly actionable data for medicinal chemistry teams optimizing benzothiazole sulfonamide lead series where balanced potency and pharmacokinetic properties are required.

Negative Control or Tool Compound for Benzothiazole Sulfonamide Target Engagement Assays Requiring a Structurally Related but Target-Naïve Ligand

Because no target engagement data exist for CAS 478050-01-0 in the public domain [1], this compound can serve as a structurally matched negative control in biochemical or cellular assays where a known active benzothiazole sulfonamide (e.g., an ABCA1 upregulator or carbonic anhydrase inhibitor sharing the 4-fluorobenzenesulfonamide group) is employed as the positive control [2]. Using CAS 478050-01-0 as the negative control controls for non-specific effects arising from the benzothiazole and sulfonamide substructures while differing sufficiently in the linker region to be unlikely to engage the same binding site with comparable affinity. This application is particularly relevant for assay development and high-throughput screening triage, where the availability of a well-characterized, structurally analogous but putatively inactive compound is essential for establishing assay windows and hit confirmation thresholds.

Quote Request

Request a Quote for N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.